7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position on the quinoline ring.
Scientific Research Applications
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide, are metabolites of lenvatinib , which is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Mode of Action
Based on its structural similarity to lenvatinib metabolites , it may interact with its targets by inhibiting the activity of receptor tyrosine kinases, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
If it acts similarly to lenvatinib, it could affect pathways related to angiogenesis and cell proliferation, given that lenvatinib inhibits vegf, fgf, and scf receptors .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, suggests it could have good membrane permeability .
Result of Action
Compounds with similar structures have been found to have analgesic activity, revealing a moderate antinociceptive effect .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines. These effects are consistent in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, it can also be found in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization under basic conditions to form the quinoline ring . The reaction conditions often include the use of triethylamine as a base and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques. This allows for better control over reaction parameters and improved safety. The use of automated reactors and in-line monitoring can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 7-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Reduction: 7-Methoxy-4-hydroxy-1,4-dihydroquinoline-2-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Fluoroquinolones: These are a class of antibiotics that include a fluorine atom in their structure, enhancing their antibacterial activity.
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Uniqueness: 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the carboxylic acid group at the 2nd position allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529644 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-33-0 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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